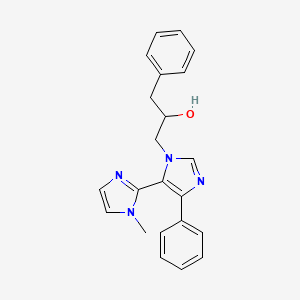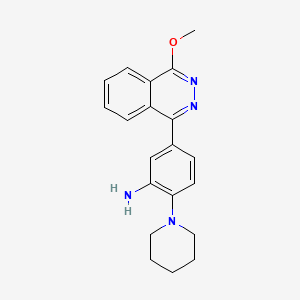![molecular formula C9H12N6OS2 B4110740 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4110740.png)
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide
説明
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide, also known as MTTB, is a chemical compound that has been widely used in scientific research. MTTB is a thiazolyltetrazole derivative that has been synthesized for its potential use as a pharmacological agent. The compound has shown promise in various applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection.
作用機序
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide acts by binding to and activating caspase-3, which is a key enzyme involved in apoptosis. Activation of caspase-3 leads to the cleavage of various cellular proteins, ultimately resulting in programmed cell death. 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide also induces cell cycle arrest in the G0/G1 phase by downregulating cyclin D1, which is a protein that is involved in the regulation of the cell cycle. 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide's anti-inflammatory effects are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide's neuroprotective effects are believed to be due to its ability to reduce oxidative stress and neuroinflammation.
Biochemical and Physiological Effects:
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide has been shown to induce apoptosis in cancer cells, inhibit cancer cell growth, and reduce the production of pro-inflammatory cytokines. Additionally, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation. 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide's effects are believed to be due to its ability to activate caspase-3, downregulate cyclin D1, and inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells, inhibit cancer cell growth, and reduce the production of pro-inflammatory cytokines. Additionally, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation. However, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
将来の方向性
There are several future directions for research on 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide, including investigating its potential use in combination with other drugs for cancer treatment, exploring its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, and further investigating its neuroprotective effects. Additionally, more research is needed to determine the optimal dosage and administration of 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide and to investigate its potential toxicity.
科学的研究の応用
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide has been studied extensively for its potential use in cancer treatment. Research has shown that 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide can induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G0/G1 phase. 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide has also shown potential as an anti-inflammatory agent, with studies indicating that it can reduce the production of pro-inflammatory cytokines. 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide has also been studied for its neuroprotective effects, with research indicating that it can protect neurons from oxidative stress and reduce neuroinflammation.
特性
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6OS2/c1-3-6(18-9-12-13-14-15(9)2)7(16)11-8-10-4-5-17-8/h4-6H,3H2,1-2H3,(H,10,11,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPYYDZIXHSTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=CS1)SC2=NN=NN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(3-methoxyphenyl)-10-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B4110671.png)
![N-{1-[4-allyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4110681.png)
![2-(1,3-benzothiazol-2-yl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-3-hydroxyacrylonitrile](/img/structure/B4110684.png)
![methyl 4-(4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4110688.png)
![10-(4-bromophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4110694.png)
![2-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4110699.png)

![{[4-(3-chlorophenyl)-5-piperidin-4-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4110713.png)

![N-(2-chlorophenyl)-2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4110722.png)

![(3aR*,6aR*)-2-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B4110748.png)

![N-ethyl-5-isobutyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B4110760.png)